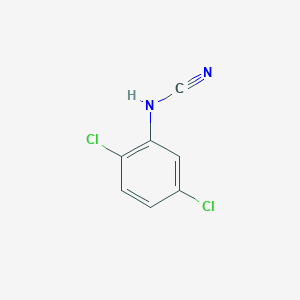

2,5-Dichlorophenylcyanamide

Description

Properties

Molecular Formula |

C7H4Cl2N2 |

|---|---|

Molecular Weight |

187.02 g/mol |

IUPAC Name |

(2,5-dichlorophenyl)cyanamide |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-2-6(9)7(3-5)11-4-10/h1-3,11H |

InChI Key |

RKVTZVIGKJYDTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC#N)Cl |

Origin of Product |

United States |

Scientific Research Applications

Agrochemical Uses

2,5-Dichlorophenylcyanamide has been studied for its potential as an herbicide and fungicide . Research indicates that it demonstrates efficacy against various plant pathogens, making it a candidate for agricultural applications. Its ability to inhibit specific enzymes involved in plant metabolism suggests that it could be effective in controlling unwanted vegetation and diseases in crops.

Pharmacological Properties

The compound has shown promising results in pharmacological studies:

- Cytotoxic Activity : Studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, it has been reported to significantly inhibit cell proliferation in human breast cancer cells.

- Anti-inflammatory Effects : It exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in preclinical models:

- Breast Cancer Model : In a xenograft model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls. This suggests its potential as a chemotherapeutic agent.

- Inflammation Model : In murine models of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in managing inflammatory conditions.

Summary of Applications

| Application Type | Description |

|---|---|

| Agrochemicals | Potential herbicide and fungicide against plant pathogens; inhibits specific metabolic enzymes |

| Cancer Therapy | Cytotoxic effects on cancer cell lines; significant tumor reduction in preclinical models |

| Anti-inflammatory Use | Reduces pro-inflammatory cytokines; potential therapeutic agent for inflammatory diseases |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Scaffold Flexibility : Replacing the cyanamide group with a triazole or acetic acid retains partial structural similarity but alters biological targets. For instance, 2,5-dichlorobenzyltriazole derivatives achieve comparable IC₅₀ values (~10 μM) but require scaffold optimization .

- Synthesis Challenges: Incorporating 2,5-dichlorophenylcyanamide into complex heterocycles (e.g., quinazolinones) reduces yields (24–58%) due to multi-step reactions .

Structural Similarity and Functional Implications

highlights compounds like 2-(2,5-dichlorophenyl)acetic acid (similarity score: 0.80) and others with lower scores (0.75–0.79). For example, acetic acid derivatives may interact with ion channels or metabolic enzymes rather than proteases .

Preparation Methods

Starting from 2,5-Dichloroaniline

A common approach involves converting 2,5-dichloroaniline to the corresponding cyanamide through diazotization and substitution (Figure 1):

-

Diazotization : 2,5-Dichloroaniline reacts with NaNO₂ in HCl at 0–5°C to form a diazonium salt.

-

Cyanamide Introduction : The diazonium salt is treated with cyanamide (NH₂CN) or its derivatives under controlled pH (8–9) to yield 2,5-dichlorophenylcyanamide.

Key Data :

Copper-Catalyzed Cyanation

An alternative uses Ullmann-type coupling with CuI as a catalyst:

-

Substrate : 2,5-Dichloroiodobenzene reacts with cyanamide in DMF at 110°C.

-

Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

Key Data :

Reductive Amination of 2,5-Dichloronitrobenzene

Hydrogenation Followed by Cyanamide Formation

This two-step method avoids diazonium intermediates:

-

Reduction : 2,5-Dichloronitrobenzene is hydrogenated over Pd/C (5 wt%) in ethanol to 2,5-dichloroaniline.

-

Cyanamide Synthesis : The aniline intermediate reacts with cyanogen bromide (BrCN) in THF at 0°C.

Key Data :

One-Pot Synthesis via Isoselenocyanate Intermediate

A novel method employs selenoureas as intermediates (Figure 2):

-

Isoselenocyanate Formation : 2,5-Dichlorophenyl isoselenocyanate is synthesized from 2,5-dichloroaniline and Se powder.

-

Deselenization : Treatment with ionic liquid-supported hypervalent iodine ([dibmim]⁺[BF₄]⁻) converts the isoselenocyanate to the cyanamide.

Key Data :

Electrochemical Cyanamide Synthesis

A green approach utilizes electrochemistry to introduce the cyanamide group:

-

Substrate : 2,5-Dichloroaniline in acetonitrile with TMSCN (trimethylsilyl cyanide).

-

Electrolytic Conditions : Constant current (10 mA/cm²), Pt electrodes, room temperature.

Key Data :

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Regioselectivity : Competing substitution at the 3-position can occur; directing groups (e.g., -NO₂) improve selectivity.

-

Cyanamide Stability : The -NHCN group is prone to hydrolysis; reactions must exclude moisture.

-

Catalyst Costs : Pd/C and CuI are expensive; Fe₃O₄-supported catalysts offer lower-cost alternatives.

Recent Advances

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.